molecular formula C14H12ClNO4S B3338318 5-Benzoylamino-2-methoxybenzenesulfonyl chloride CAS No. 886496-50-0

5-Benzoylamino-2-methoxybenzenesulfonyl chloride

Cat. No.: B3338318
CAS No.: 886496-50-0
M. Wt: 325.8 g/mol
InChI Key: VAUJRQAIEKQWGV-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Chlorides in Modern Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as highly reactive electrophiles in a multitude of chemical transformations. Their importance in modern organic synthesis stems from their ability to readily react with a wide array of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental to the construction of a diverse range of molecular frameworks.

The sulfonamide linkage, in particular, is a key structural motif found in a vast number of biologically active compounds, including many pharmaceutical drugs. The straightforward formation of sulfonamides from sulfonyl chlorides and amines makes this class of reagents indispensable in medicinal chemistry for the development of new therapeutic agents. ekb.eg Furthermore, sulfonyl chlorides are utilized in the synthesis of dyes, agrochemicals, and materials, underscoring their broad utility in various sectors of the chemical industry. The reactivity of the sulfonyl chloride group allows for the introduction of the sulfonyl moiety, which can act as a key pharmacophore or be used as a protecting group in multi-step synthetic sequences.

The Role of Benzoylamino and Methoxy (B1213986) Moieties in Directing Chemical Reactivity and Properties

The methoxy group (-OCH₃) is a classic example of an activating, ortho, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Through its electron-donating resonance effect, the methoxy group increases the electron density at the ortho and para positions of the benzene (B151609) ring, making these positions more susceptible to attack by electrophiles. stackexchange.com While it also exerts a weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, the resonance effect is generally dominant. stackexchange.com

The benzoylamino group (-NHCOPh) , an amide linkage, also influences the aromatic ring's reactivity. The nitrogen atom's lone pair of electrons can be delocalized into both the benzene ring and the adjacent carbonyl group. This delocalization into the ring makes the benzoylamino group an activating, ortho, para-director, similar to the methoxy group. libretexts.org The presence of both an activating methoxy group and a benzoylamino group on the same aromatic ring would be expected to strongly activate the ring towards electrophilic substitution, with the directing effects of both groups reinforcing each other to guide incoming electrophiles to specific positions.

Overview of Research Domains for 5-Benzoylamino-2-methoxybenzenesulfonyl Chloride and its Derivatives

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential utility in several key research domains. The primary application of this compound is likely as a synthon for the creation of more complex molecules, particularly those with potential biological activity.

Medicinal Chemistry and Drug Discovery: Given the prevalence of the sulfonamide moiety in pharmaceuticals, a primary research domain for this compound is in the synthesis of novel sulfonamide derivatives. By reacting this compound with a diverse range of amines, a library of new compounds can be generated for screening against various biological targets. The benzoylamino and methoxy groups can provide additional points of interaction with biological macromolecules, potentially leading to compounds with enhanced potency and selectivity. Research into derivatives of similar structures, such as those from 5-amino-3-methyl-4-isoxazolocarboxylic acid, has shown that the presence of a benzoyl group can contribute to strong anti-inflammatory and antibacterial effects. nih.gov

Materials Science: The structural rigidity and potential for hydrogen bonding provided by the benzoylamino group, combined with the reactivity of the sulfonyl chloride, could make this compound a useful monomer or cross-linking agent in the development of novel polymers. The resulting polysulfonamides or polysulfonates may exhibit interesting thermal and mechanical properties.

Agrochemical Research: The sulfonamide functional group is also present in a number of herbicides and fungicides. Therefore, derivatives of this compound could be synthesized and evaluated for their potential as new agrochemical agents.

The following interactive table summarizes the key properties of the functional groups present in this compound and their expected influence on its chemical behavior.

Functional GroupTypeExpected Influence on ReactivityDirecting Effect
Sulfonyl ChlorideElectrophilicHigh reactivity towards nucleophilesN/A
MethoxyElectron-DonatingActivatingortho, para
BenzoylaminoElectron-DonatingActivatingortho, para

Due to the limited availability of specific experimental data for this compound, the following table provides general physical and chemical properties that can be inferred based on its structure and comparison with analogous compounds.

PropertyValue
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 325.77 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Reactivity Reactive towards nucleophiles (e.g., amines, alcohols)

Properties

IUPAC Name

5-benzamido-2-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-20-12-8-7-11(9-13(12)21(15,18)19)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUJRQAIEKQWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227410
Record name 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-50-0
Record name 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride

Established Synthetic Routes and Precursor Chemistry

The formation of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride relies on fundamental reactions in organic chemistry, adapted for its specific molecular structure. The primary precursor for the most direct route is N-(4-methoxyphenyl)benzamide. Alternative routes would necessitate precursors such as the corresponding aniline, thiol, or sulfonic acid.

Direct chlorosulfonation is a prominent method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution typically employs chlorosulfonic acid as both the reagent and solvent. semanticscholar.org The precursor, N-(4-methoxyphenyl)benzamide, is treated with chlorosulfonic acid, leading to the introduction of the chlorosulfonyl group onto the benzene (B151609) ring. google.com The positions of the existing methoxy (B1213986) and benzoylamino groups direct the substitution, favoring the desired C-5 position.

The reaction of an amide with chlorosulfonic acid is a recognized method for producing sulfonyl chlorides. rsc.org For instance, a process for a similar compound involves dissolving the N-substituted benzamide (B126) precursor in a solvent like chloroform, cooling it to between -10°C and 0°C, and then adding chlorosulfonic acid dropwise. google.com This general procedure is highly applicable to the synthesis of this compound. While effective, these reagents are hazardous and require careful handling. rsc.org

An alternative pathway to sulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or the chlorination of sulfonic acids. thieme-connect.comorganic-chemistry.orgnih.gov This approach would begin with a precursor such as 5-benzoylamino-2-methoxybenzenethiol or 5-benzoylamino-2-methoxybenzenesulfonic acid.

A variety of modern reagent systems have been developed for the efficient conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.org These methods often provide high yields and utilize reagents that are easier to handle than traditional chlorinating agents. organic-chemistry.org

Some effective reagent combinations for this transformation include:

Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) organic-chemistry.org

Hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) organic-chemistry.orgresearchgate.net

N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) organic-chemistry.org

Oxone in conjunction with a chloride source like KCl in water rsc.org

A combination of H₂O₂ and POCl₃ in an aqueous micellar solution thieme-connect.com

The synthesis of the closely related 4-cyano-2-methoxybenzenesulfonyl chloride has been successfully achieved from its thiol precursor using a zirconium(IV) chloride-promoted oxidative chlorination, demonstrating the viability of this strategy for similarly substituted aromatic systems. researchgate.netorgsyn.org The conversion of sulfonic acids to sulfonyl chlorides can be achieved with reagents like thionyl chloride or phosphorus oxychloride, though these reactions can require elevated temperatures. rsc.orgresearchgate.net

The Meerwein reaction, a modified Sandmeyer reaction, provides a route to aryl sulfonyl chlorides from aryldiazonium salts. acs.org This method would utilize 5-benzoylamino-2-methoxyaniline as the starting material. The process involves two key steps:

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, at low temperatures (0–5 °C). acs.orgacs.org

Chlorosulfonylation: The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper salt catalyst, such as copper(I) chloride or copper(II) chloride, to yield the aryl sulfonyl chloride. acs.orgacs.org

Historically, this reaction was performed using sulfur dioxide dissolved in acetic acid. acs.org However, due to the hazards of handling gaseous sulfur dioxide, more recent protocols utilize stable SO₂ surrogates like DABSO (the DABCO-sulfur dioxide complex), which can be used with a range of anilines under acidic conditions with a copper catalyst. researchgate.netorganic-chemistry.org This approach often results in the product precipitating directly from the aqueous reaction mixture in good yield and high purity. researchgate.netacs.org

Mechanistic Investigations of this compound Formation

The mechanism of formation for this compound depends on the chosen synthetic route.

Chlorosulfonation: This reaction proceeds via a classical electrophilic aromatic substitution mechanism. Chlorosulfonic acid generates the electrophile, likely SO₂Cl⁺ or a related species, which attacks the electron-rich aromatic ring of N-(4-methoxyphenyl)benzamide. The powerful activating and ortho-, para-directing effects of the methoxy group, combined with the deactivating but ortho-, para-directing nature of the amide group, favor substitution at the position ortho to the methoxy group and meta to the amide, resulting in the desired 5-substituted product.

Oxidation of Thiol Precursors: The mechanism for the oxidative chlorination of thiols varies with the reagents used. For systems like H₂O₂/POCl₃, the reaction is believed to proceed through the formation of a reactive intermediate that facilitates both the oxidation of the sulfur atom to a higher oxidation state and its subsequent chlorination. thieme-connect.com

Meerwein Reaction: The Meerwein reaction is understood to follow a radical mechanism . It is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which then decomposes to release a nitrogen molecule and form an aryl radical. acs.org This aryl radical reacts with sulfur dioxide, and subsequent reaction with a chloride source, facilitated by the copper catalyst, leads to the final aryl sulfonyl chloride product.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. For the direct chlorosulfonation route, several parameters can be adjusted. Studies on the synthesis of the analogous compound 2-methoxy-5-sulfonyl chlorobenzoic acid from 2-methoxybenzoic acid provide a valuable model for optimization. semanticscholar.org

Key parameters for optimization in chlorosulfonation include:

Molar Ratio of Reagents: The amount of chlorosulfonic acid is critical. While it can serve as both reagent and solvent, an insufficient amount leads to incomplete reaction. An optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid was found to be 1:5. semanticscholar.org

Reaction Temperature: Sulfonation is a strongly exothermic reaction. Low temperatures can slow the reaction undesirably, while high temperatures may lead to the formation of polysulfonated by-products. A temperature range of 50–70 °C was identified as optimal for the analogous reaction. semanticscholar.org

Reaction Time: The duration of the reaction must be sufficient for completion without promoting degradation or side reactions. A reaction time of 2 hours was found to be ideal in the model system, with longer times not significantly increasing the yield. semanticscholar.org

Under such optimized conditions, the yield of the analogous sulfonyl chloride reached 95.7%. semanticscholar.org Further optimization can involve screening different solvents, bases, and catalysts, as well as adjusting substrate concentrations to improve outcomes. nih.gov Advanced techniques, such as continuous flow microreactors, can also enhance selectivity and yield by providing superior control over mixing and temperature. beilstein-journals.org

ParameterConditionOutcome on Yield of Analogous Sulfonyl ChlorideReference
Molar Ratio (Substrate:Chlorosulfonic Acid)1:5Optimal; ensures complete reaction semanticscholar.org
Temperature 50-70 °COptimal; balances reaction rate and by-product formation semanticscholar.org
Time 2 hoursSufficient for completion; longer times show no benefit semanticscholar.org
Final Yield -95.7% semanticscholar.org

Green Chemistry and Sustainable Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process. uniroma1.itnih.gov

Key sustainable strategies include:

Use of Greener Solvents: Traditional syntheses often use hazardous chlorinated solvents or dipolar aprotic solvents. semanticscholar.org Replacing these with more benign alternatives, such as water or bio-based solvents like Cyrene™, can significantly reduce the environmental footprint. rsc.orgbath.ac.uk

Alternative Reagents: The use of highly corrosive and hazardous reagents like chlorosulfonic acid and thionyl chloride is a major drawback of traditional methods. rsc.orguniroma1.it Green chemistry encourages finding safer alternatives. For the oxidative chlorination of thiols, systems like oxone and potassium chloride in water provide an environmentally friendly option. rsc.org Similarly, developing catalytic methods that avoid stoichiometric amounts of harsh reagents is a primary goal. nih.gov

Process Intensification: Adopting continuous flow processing can lead to safer and more efficient reactions. This approach minimizes the volume of hazardous materials being reacted at any given time and often results in cleaner reactions with less need for purification, aligning with the green chemistry principles of accident prevention and waste reduction. uniroma1.it

Energy Efficiency: Employing catalytic methods or reactions that can be performed under milder conditions (lower temperatures and pressures) reduces energy consumption. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to cleaner processes with reduced energy input. nih.gov

For the synthesis of this compound, applying these principles could involve developing a catalytic version of the chlorosulfonation, using a water-based oxidative chlorination of the corresponding thiol, or adapting the Meerwein reaction to use a safer SO₂ surrogate in an aqueous medium. researchgate.netrsc.org

Chemical Reactivity and Derivatization Strategies of 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its use in synthesis, primarily for forming stable sulfur-nitrogen and sulfur-oxygen bonds. The mechanism typically proceeds via a nucleophilic substitution at the tetracoordinate sulfur atom. mdpi.com

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely used method for the synthesis of sulfonamides. ekb.egcbijournal.com In this reaction, the amine's lone pair of electrons acts as a nucleophile, attacking the electron-deficient sulfur atom and displacing the chloride ion, which is a good leaving group. wikipedia.orglibretexts.org The reaction is typically performed in the presence of a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide (B78521), to neutralize the hydrochloric acid (HCl) byproduct that is formed. ekb.egcbijournal.comlibretexts.org

The nature of the amine dictates the properties of the resulting sulfonamide product.

Primary Amines (R-NH₂): React to form N-substituted sulfonamides (R-NH-SO₂-Ar). The resulting sulfonamide still possesses an acidic proton on the nitrogen atom. Due to the strong electron-withdrawing effect of the sulfonyl group, this proton can be readily removed by a base, forming a water-soluble sulfonamide salt. wikipedia.orglibretexts.orgshaalaa.com

Secondary Amines (R₂NH): React to yield N,N-disubstituted sulfonamides (R₂N-SO₂-Ar). These products lack an acidic proton on the nitrogen atom and are therefore not acidic, rendering them insoluble in aqueous alkali. wikipedia.orglibretexts.orgshaalaa.com

This differential reactivity and solubility form the basis of the Hinsberg test, a classical chemical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org High yields of sulfonamides can be achieved by reacting sulfonyl chlorides with amines in various solvents, including aqueous media. researchgate.net

Amine ReactantAmine TypeBase/SolventProduct StructureProduct NameAlkali Solubility
AnilinePrimaryPyridineC₆H₅NHSO₂(C₆H₃(OCH₃)(NHCOC₆H₅))5-Benzoylamino-2-methoxy-N-phenylbenzenesulfonamideSoluble
DiethylamineSecondaryNaOH(aq)(C₂H₅)₂NSO₂(C₆H₃(OCH₃)(NHCOC₆H₅))5-Benzoylamino-N,N-diethyl-2-methoxybenzenesulfonamideInsoluble
1-OctylaminePrimaryNaOH(aq)C₈H₁₇NHSO₂(C₆H₃(OCH₃)(NHCOC₆H₅))5-Benzoylamino-2-methoxy-N-octylbenzenesulfonamideSoluble

Analogous to the formation of sulfonamides, sulfonyl chlorides readily react with alcohols and phenols to produce sulfonate esters. eurjchem.com This reaction, often referred to as sulfonylation of alcohols, also proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur center. An amine base, such as pyridine or triethylamine, is commonly used to catalyze the reaction and scavenge the HCl byproduct. eurjchem.com

The formation of sulfonate esters is not only a method for synthesizing a class of compounds but also serves as a strategy for activating hydroxyl groups. Sulfonate moieties (e.g., tosylates, mesylates) are excellent leaving groups, far superior to the hydroxide ion (OH⁻). Therefore, converting an alcohol to a sulfonate ester facilitates subsequent nucleophilic substitution or elimination reactions at that carbon center. researchgate.net Research has also explored more environmentally friendly approaches to this synthesis using aqueous bases. eurjchem.com

Alcohol/Phenol ReactantBaseProduct StructureProduct Name
MethanolPyridineCH₃OSO₂(C₆H₃(OCH₃)(NHCOC₆H₅))Methyl 5-benzoylamino-2-methoxybenzenesulfonate
PhenolTriethylamineC₆H₅OSO₂(C₆H₃(OCH₃)(NHCOC₆H₅))Phenyl 5-benzoylamino-2-methoxybenzenesulfonate
EthanolPyridineC₂H₅OSO₂(C₆H₃(OCH₃)(NHCOC₆H₅))Ethyl 5-benzoylamino-2-methoxybenzenesulfonate

Transformations of the Benzoylamino Moiety

The benzoylamino group (-NHCOC₆H₅) is an amide functionality, which is considerably more stable and less reactive than the sulfonyl chloride group. Transformations involving this part of the molecule typically require more forcing conditions or focus on modifying the peripheral benzoyl ring.

In synthetic organic chemistry, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere in the molecule. organic-chemistry.orgcem.com The benzoylamino group can be viewed as a "protected" form of a primary amino group. The amide bond is significantly less nucleophilic and basic than the corresponding free amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

"Deprotection" of the benzoylamino group to reveal the free amine (5-amino-2-methoxybenzenesulfonyl chloride) involves the cleavage of the robust amide bond. This hydrolysis reaction typically requires harsh conditions, such as prolonged heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH). The stability of the amide bond makes the benzoylamino group a very stable protecting group, suitable for multi-step syntheses where mild deprotection is not required. wikipedia.org

The benzoyl group contains a phenyl ring that can, in principle, undergo chemical modification. The most common transformations on an aromatic ring are electrophilic aromatic substitution reactions. The reactivity of this specific phenyl ring is dictated by the attached carbonyl group (-CO-).

The carbonyl group is a powerful deactivating group due to its electron-withdrawing inductive and resonance effects. It pulls electron density out of the aromatic ring, making it less susceptible to attack by electrophiles. Furthermore, it directs incoming electrophiles to the meta positions. Therefore, reactions such as nitration or halogenation of the benzoyl group would be expected to yield 3'-substituted derivatives.

ReactionReagentsExpected Major Product
NitrationHNO₃/H₂SO₄5-[(3-Nitrobenzoyl)amino]-2-methoxybenzenesulfonyl chloride
BrominationBr₂/FeBr₃5-[(3-Bromobenzoyl)amino]-2-methoxybenzenesulfonyl chloride

Electrophilic and Radical Transformations on the Aromatic Ring

The primary aromatic ring of 5-benzoylamino-2-methoxybenzenesulfonyl chloride is substituted with three groups that influence its reactivity toward electrophiles. The outcome of an electrophilic aromatic substitution is determined by the cumulative directing and activating/deactivating effects of these substituents.

-OCH₃ (Methoxy group): A strongly activating, ortho, para-directing group.

-NHCOC₆H₅ (Benzoylamino group): A moderately activating, ortho, para-directing group.

-SO₂Cl (Sulfonyl chloride group): A strongly deactivating, meta-directing group.

Position C-4: Is ortho to the benzoylamino group and meta to the methoxy (B1213986) group.

Position C-6: Is ortho to the benzoylamino group and para to the methoxy group.

Position C-3: Is ortho to the methoxy group and meta to both the benzoylamino and sulfonyl chloride groups.

Given the strong activating and directing influence of the methoxy and benzoylamino groups, electrophilic substitution is most likely to occur at positions C-4 and C-6.

SubstituentPositionEffect on RingDirecting Influence
-SO₂Cl1Strongly DeactivatingMeta (to 3, 5)
-OCH₃2Strongly ActivatingOrtho, Para (to 3, 6)
-NHCOC₆H₅5Moderately ActivatingOrtho, Para (to 4, 6, 2)

Radical transformations on the aromatic ring itself are less common than electrophilic substitutions. The molecule lacks a benzylic carbon, which is a common site for radical reactions like bromination or oxidation. masterorganicchemistry.com While radical reactions on the methoxy group's methyl hydrogens are possible, they typically require specific and highly reactive radical initiators.

Reductive Chemistry of the Sulfonyl Chloride Moiety to Thiols or Sulfinic Acids

The sulfonyl chloride group is at a high oxidation state (+6 for sulfur) and can be reduced to several other sulfur-containing functional groups, most notably sulfinic acids and thiols. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Thiols: The complete reduction of an aromatic sulfonyl chloride to the corresponding thiol (a thiophenol) is a synthetically valuable transformation. This process requires potent reducing agents capable of a six-electron reduction. Common methods include:

Metal-Acid Systems: A widely used classical method involves the use of zinc dust in the presence of an acid, such as sulfuric or acetic acid. google.com This heterogeneous reaction is effective but can generate significant metal salt byproducts.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce sulfonyl chlorides to thiols. taylorfrancis.com However, the high reactivity of LiAlH₄ may limit its compatibility with other functional groups in the molecule, such as the amide in this compound.

Catalytic Hydrogenation: A greener alternative to stoichiometric metal reductants is the catalytic hydrogenation using hydrogen gas. core.ac.uk This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C). taylorfrancis.comcore.ac.uk The reaction often requires the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reduction. taylorfrancis.comgoogle.com

Phosphine (B1218219) Reagents: Triphenylphosphine has been reported as an effective reagent for the rapid and chemoselective reduction of arylsulfonyl chlorides to arylthiols, often proceeding to completion in minutes. researchgate.netorganic-chemistry.org This method is compatible with various functional groups like halogens and ketones. researchgate.net

Reduction to Sulfinic Acids: Partial reduction of a sulfonyl chloride yields the corresponding sulfinic acid. This transformation involves a two-electron reduction and is generally achieved under milder conditions than the reduction to thiols. Aromatic sulfinic acids are more stable than their aliphatic counterparts but can still be susceptible to oxidation or disproportionation.

Commonly employed methods for this conversion include:

Sulfite (B76179) Salts: Reaction with aqueous sodium sulfite (Na₂SO₃) is a standard and effective method for preparing sulfinic acid salts from sulfonyl chlorides.

Metal Dust: The use of reducing metals like zinc, iron, or tin dust in a neutral or slightly acidic medium can achieve the selective reduction to the sulfinic acid stage.

The specific application of these methods to this compound would yield 5-benzoylamino-2-methoxybenzenethiol or 5-benzoylamino-2-methoxybenzenesulfinic acid, respectively. The electron-donating methoxy and benzoylamino groups on the aromatic ring are generally stable under many of these reductive conditions, particularly catalytic hydrogenation and reduction with phosphines or sulfite salts.

Table 1: Representative Methods for the Reduction of Aromatic Sulfonyl Chlorides
Product TypeReagent(s)General ConditionsKey Features
ThiolZinc dust / Acid (e.g., H₂SO₄)Aqueous or alcoholic solventEffective but generates metal byproducts. google.com
ThiolH₂ / Palladium on Carbon (Pd/C)Solvent, moderate H₂ pressure, presence of a base. taylorfrancis.comgoogle.com"Green" method with high atom economy. core.ac.uk
ThiolTriphenylphosphine (PPh₃)Organic solvent (e.g., toluene)Fast, chemoselective, and proceeds under mild conditions. researchgate.netorganic-chemistry.org
Sulfinic AcidSodium Sulfite (Na₂SO₃)Aqueous solution, often heatedStandard, high-yielding method for sulfinic acid salts.

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in sequence in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all starting materials. The electrophilic nature of the sulfonyl chloride group in this compound makes it a suitable candidate for initiating such complex transformations.

While specific cascade or multicomponent reactions involving this compound are not extensively documented, its reactivity profile allows for the conceptual design of such processes. The primary reaction of the sulfonyl chloride is the formation of a sulfonamide upon reaction with a primary or secondary amine. researchgate.net This highly reliable reaction can serve as the entry point into a cascade sequence.

Potential Cascade Reactions: A plausible cascade strategy would involve the reaction of this compound with a bifunctional nucleophile. For instance, reaction with an amino alcohol would first form a sulfonamide. If the alcoholic moiety is appropriately positioned, it could then participate in a subsequent intramolecular cyclization, potentially triggered by a base or other activating agent, to form a heterocyclic structure.

Radical cascade reactions are another avenue. Sulfonyl radicals, which can be generated from sulfonyl chlorides, are known to add to unsaturated bonds like alkenes and alkynes, initiating cyclization cascades to form complex polycyclic sulfonamides. nih.govrsc.orgnih.gov

Potential Multicomponent Reactions: In an MCR context, this compound could act as one of the key components. A hypothetical MCR could involve an amine, an aldehyde, and this compound. The initial formation of an imine from the amine and aldehyde could be followed by trapping with the sulfonyl chloride or an intermediate derived from it. Sulfa-Michael addition, where a thiol adds to an electron-deficient alkene, can also initiate cascade reactions, suggesting that derivatives of this compound (like the corresponding thiol) could be employed in such strategies. researchgate.net

The development of novel MCRs featuring sulfonyl chlorides as an "acidic" component to trap reactive intermediates is an area of ongoing interest in synthetic chemistry. The structural complexity of this compound provides a scaffold that, when incorporated into a new MCR, could rapidly generate libraries of diverse and potentially biologically active molecules.

Table 2: Conceptual Multicomponent Reaction Involving this compound
Component 1Component 2Component 3Hypothetical Product ClassPotential Reaction Pathway
This compoundAniline derivative (R¹-NH₂)Formaldehyde (B43269) (CH₂O)N-Aryl-N-(sulfonyloxymethyl)sulfonamidesInitial formation of a sulfonamide from the sulfonyl chloride and aniline, followed by reaction with formaldehyde to form a complex aminal-like structure.
This compoundAmino acid (e.g., Glycine)Isocyanide (R²-NC)Peptidomimetic structuresPotential for an Ugi-type reaction where the sulfonamide acts as the acid component, leading to α-acylamino-amide derivatives bearing the complex sulfonyl moiety.
This compoundTerminal AlkynePrimary AmineSubstituted SulfonamidesA variation of the A³ coupling (Aldehyde-Alkyne-Amine) where the sulfonyl chloride traps the amine, followed by addition to the alkyne, possibly mediated by a metal catalyst.

Advanced Spectroscopic and Structural Elucidation of 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's covalent framework and preferred conformation in solution can be assembled.

In a typical ¹H NMR spectrum, the aromatic protons would appear in the range of 7.0-8.5 ppm. The methoxy (B1213986) (-OCH₃) protons would be observed as a sharp singlet further upfield, likely around 3.9-4.1 ppm, due to the shielding effect of the oxygen atom. The amide proton (N-H) would present as a broad singlet, with a chemical shift highly dependent on solvent and concentration, but typically expected in the 8.0-10.0 ppm region.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the benzoyl group is expected at a characteristic downfield shift of approximately 165-170 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with their exact shifts influenced by the electronic effects of the substituents (methoxy, benzoylamino, and sulfonyl chloride groups). rsc.org The methoxy carbon would appear around 56-60 ppm.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous structures. Solvent: CDCl₃.

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzoyl C=O-~166.0
Benzoyl Ar-H~7.5 - 7.9 (m)~127.0 - 134.0
Sulfonyl Ar-H (H3)~7.8 (d)~115.0
Sulfonyl Ar-H (H4)~7.6 (dd)~128.0
Sulfonyl Ar-H (H6)~8.2 (d)~130.0
Amide N-H~9.5 (s, br)-
Methoxy (-OCH₃)~4.0 (s)~57.0
C1-SO₂Cl-~138.0
C2-OCH₃-~150.0
C5-NHCOPh-~142.0

To definitively assign these resonances and establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons on both the benzoyl and the benzenesulfonyl rings, allowing for the unambiguous assignment of their relative positions. For instance, a cross-peak between the signals at ~7.6 ppm and ~8.2 ppm would confirm their ortho relationship on the sulfonyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). Each CH group in the molecule would produce a cross-peak, linking the assigned proton signal to its corresponding carbon signal. This is the primary method for assigning the carbon signals of the aromatic rings and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, the amide proton (~9.5 ppm) would be expected to show a correlation to the benzoyl carbonyl carbon (~166.0 ppm), confirming the amide linkage. Similarly, the methoxy protons (~4.0 ppm) would show a correlation to the C2 carbon of the benzenesulfonyl ring (~150.0 ppm), confirming its position. HMBC is instrumental in piecing together the entire molecular skeleton. youtube.com

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe its structure in the crystalline state. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct intermolecular interactions and molecular conformations, leading to different ¹³C and ¹⁵N chemical shifts in the ssNMR spectrum. researchgate.net

By comparing the ssNMR spectra of different batches of this compound crystallized under various conditions, the presence of different polymorphs can be identified. researchgate.net Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information on molecular dynamics and the local environment of each nucleus within the crystal lattice, offering insights into the supramolecular assembly. technion.ac.il

Single-Crystal X-ray Diffraction Analysis for Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

Table 4.2: Expected Crystallographic and Hydrogen Bond Parameters Values are illustrative and based on published data for analogous N-benzoyl sulfonamide structures. nih.govresearchgate.net

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pbca
S-N Bond Length~1.68 Å
C(amide)-N Bond Length~1.38 Å
S=O Bond Length~1.43 Å
C(carbonyl)=O Bond Length~1.22 Å
Dihedral Angle (Benzoyl Ring - Sulfonyl Ring)70 - 90°
H-Bond TypeN-H···O=S
H-Bond Distance (D···A)2.8 - 3.1 Å
H-Bond Angle (D-H···A)160 - 175°

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and investigating its fragmentation behavior. Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) can be measured with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition, C₁₄H₁₂ClNO₄S.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion fragments in a characteristic manner, providing structural information. For this compound, several key fragmentation pathways can be predicted based on its functional groups. nih.govresearchgate.net

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), leading to a loss of 64 Da. nih.gov

Cleavage of the S-Cl bond: Loss of a chlorine radical (35/37 Da) is a probable fragmentation step for a sulfonyl chloride.

Amide Bond Cleavage: Cleavage of the C-N amide bond can occur, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Sulfonamide Bond Cleavage: Fragmentation can also occur at the S-N bond.

Loss of Methoxy Group: Loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group is also possible.

The fragmentation of related benzanilides often involves proximity effects and rearrangements, which could also be at play for this molecule. nih.govnih.gov

Table 4.3: Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺ Molecular Weight of C₁₄H₁₂ClNO₄S = 325.02

m/z (Predicted) Formula of Fragment Proposed Loss from [M+H]⁺
262.06[C₁₄H₁₃NO₂S]⁺Loss of HCl
261.05[C₁₄H₁₃NO₂S]⁺Loss of SO₂
184.05[C₈H₈NO₃S]⁺Loss of C₆H₅ (benzoyl ring)
170.03[C₇H₆NO₂S]⁺Loss of C₇H₅O (benzoyl group)
105.03[C₇H₅O]⁺Benzoyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Solid-State Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These techniques are excellent for confirming the presence of key structural motifs and can also be used to study solid-state properties like hydrogen bonding and polymorphism. nih.gov

For this compound, the spectra would be dominated by characteristic bands from the sulfonyl chloride, amide, and substituted aromatic groups.

SO₂ Group: The sulfonyl chloride group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically between 1370-1410 cm⁻¹ and a symmetric stretch (νs) between 1166-1204 cm⁻¹. acdlabs.com

Amide Group: The secondary amide linkage (-CO-NH-) exhibits several key bands. The Amide I band (mainly C=O stretch) is expected to be strong in the IR spectrum, around 1660-1680 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears near 1530-1550 cm⁻¹. The N-H stretching vibration (νN-H) would be seen as a band around 3200-3300 cm⁻¹, and its position and broadness are sensitive to hydrogen bonding. acs.orgacs.org

Aromatic Rings & Methoxy Group: C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are expected above 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).

Differences in the position and shape of the N-H and S=O stretching bands between different crystalline forms can provide strong evidence of polymorphism, as these groups are typically involved in hydrogen bonding. nih.gov

Table 4.4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H StretchAmide3200 - 3300Medium, Broad
Aromatic C-H StretchAr-H3030 - 3100Medium
Amide I (C=O Stretch)Amide1660 - 1680Strong (IR)
Amide II (N-H bend, C-N stretch)Amide1530 - 1550Medium-Strong
Aromatic C=C StretchAromatic Rings1450 - 1600Medium-Strong
SO₂ Asymmetric StretchSulfonyl Chloride1370 - 1410Very Strong
C-O-C Asymmetric StretchMethoxy Ether~1250Strong
SO₂ Symmetric StretchSulfonyl Chloride1166 - 1204Very Strong

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption bands correspond to the promotion of electrons from occupied molecular orbitals (like π and n) to unoccupied anti-bonding orbitals (like π* and σ*). wikipedia.org

The structure of this compound contains multiple chromophores, primarily the two substituted benzene (B151609) rings. The benzoyl group and the substituted benzenesulfonyl ring are both capable of π → π* transitions, which are typically responsible for strong absorption bands in the UV region. wikipedia.org

Table 4.5: Predicted Electronic Transitions and Absorption Maxima (λ_max) Predicted values are illustrative and based on the electronic properties of the constituent chromophores.

Transition Type Associated Chromophore Predicted λ_max (nm)
π → πBenzoyl Group~240 - 260
π → πSubstituted Benzenesulfonyl Ring~270 - 290
n → πCarbonyl (C=O)~300 - 330 (weak)
n → πSulfonyl (S=O)<220

Theoretical and Computational Chemistry Studies on 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometry, electronic structure, and reactivity parameters of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride. superfri.org

Ab initio methods, while computationally more intensive, provide a high level of theory for benchmarking results. Both approaches are crucial for predicting the molecule's reactivity, identifying the most likely sites for electrophilic and nucleophilic attack, and calculating various reactivity descriptors.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a key descriptor derived from quantum chemical calculations that helps visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MESP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MESP analysis would highlight specific regions prone to electrophilic and nucleophilic attack:

Negative Potential (Red/Yellow): These areas, rich in electron density, indicate nucleophilic sites. They are typically localized over electronegative atoms like the oxygen atoms of the sulfonyl, methoxy (B1213986), and benzoyl groups, as well as the nitrogen atom of the amino group. nih.govresearchgate.net These sites are susceptible to attack by electrophiles.

Positive Potential (Blue): These regions, which are electron-deficient, represent electrophilic sites. For this molecule, a significant positive potential would be expected around the sulfur atom of the sulfonyl chloride group, making it the primary target for nucleophilic attack. The hydrogen atoms, particularly the one on the amino group, would also show positive potential. nih.gov

The MESP map provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its interaction with other reagents.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical for understanding a molecule's electronic behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. libretexts.org Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. In this compound, the HOMO would likely be distributed over the electron-rich benzoylamino and methoxy-substituted benzene (B151609) ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. libretexts.org Its energy indicates the molecule's electron affinity and its susceptibility to nucleophilic attack. The LUMO is expected to be localized predominantly on the sulfonyl chloride group, consistent with its role as an electrophilic center.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Theoretical calculations for similar compounds can provide an estimate for these values.

Table 1: Predicted Frontier Orbital Properties and Reactivity Descriptors

Parameter Predicted Value Range Significance
EHOMO -6.0 to -7.5 eV Electron-donating ability
ELUMO -1.5 to -2.5 eV Electron-accepting ability
Energy Gap (ΔE) 4.0 to 5.5 eV Chemical reactivity and stability
Electronegativity (χ) 3.7 to 5.0 Ability to attract electrons
Chemical Hardness (η) 2.0 to 2.75 Resistance to change in electron distribution

Note: These values are estimations based on typical ranges for similar aromatic sulfonyl chlorides and may vary with the specific computational method and basis set used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net

For this compound, a primary reaction of interest is the nucleophilic substitution at the sulfonyl chloride group. Computational studies can model the reaction with various nucleophiles (e.g., amines, alcohols) to determine the most favorable pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Searching for the saddle point on the potential energy surface that connects reactants to products. The structure of the TS provides insight into the geometry of the reaction at its highest energy point.

Calculating Activation Barriers: The energy difference between the transition state and the reactants determines the activation energy (ΔG‡), which is directly related to the reaction rate.

By comparing the activation energies of different possible mechanisms (e.g., concerted vs. stepwise), computational modeling can predict which pathway is kinetically favored. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. escholarship.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the explicit effects of the solvent. mdpi.com

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule has several rotatable bonds (e.g., C-N, C-S, C-O). MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers) and the energy barriers between them. smolecule.com

Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. frontiersin.orgnih.gov MD simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water, ethanol, DMSO), showing how solvation shells form and how specific interactions like hydrogen bonding affect the solute's conformation and stability. nih.govmdpi.com This is crucial for understanding reaction kinetics in solution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. researchgate.netnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed property. nih.gov

For a series of derivatives of this compound, QSPR models could be developed to predict key physicochemical parameters such as:

Aqueous solubility

Partition coefficient (logP)

Boiling point

Molar refractivity

The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each derivative and using statistical methods like multiple linear regression to build a predictive model. researchgate.net Such models are highly valuable in the early stages of drug discovery and materials science for screening large libraries of compounds and prioritizing synthesis efforts. semanticscholar.org

In Silico Screening and Design of Novel Derivatives with Predicted Reactivity

Building upon the principles of QSAR and computational modeling, in silico (computer-based) screening allows for the rapid evaluation of virtual libraries of compounds for desired properties. This approach is instrumental in designing novel derivatives of this compound with tailored reactivity or biological activity. nih.gov

The process typically involves:

Defining a Target Property: This could be enhanced reactivity towards a specific nucleophile, improved solubility, or binding affinity to a biological target like an enzyme.

Creating a Virtual Library: A large set of virtual derivatives is generated by systematically modifying the parent structure of this compound (e.g., by changing substituents on the benzoyl ring).

High-Throughput Screening: The virtual library is screened using computational methods. This can range from simple QSAR/QSPR models to more complex techniques like molecular docking (if a biological target is involved) or DFT calculations to predict reactivity.

Prioritization: The top-scoring candidates are identified for further computational analysis or experimental synthesis and testing.

This in silico approach accelerates the discovery of new molecules with optimized properties by focusing experimental resources on the most promising candidates. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
5-(Acetylamino)-2-methoxybenzenesulfonyl chloride

Applications of 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride in Synthetic Organic Chemistry

5-Benzoylamino-2-methoxybenzenesulfonyl Chloride as a Key Reagent in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the assembly of complex organic molecules, particularly in the fields of medicinal and agrochemical chemistry. chemimpex.com The primary utility of this compound lies in the reactivity of its sulfonyl chloride functional group, which is an excellent electrophile for introducing the sulfonyl moiety into various substrates. smolecule.com This process, known as sulfonylation, most commonly involves the reaction with nucleophiles such as amines to form stable sulfonamide linkages. The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents.

The presence of the 2-methoxy and 5-benzoylamino substituents on the benzene (B151609) ring is not merely passive. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the sulfonyl chloride. The benzoylamino group provides a site for hydrogen bonding and can be used to modulate the physicochemical properties, such as lipophilicity and solubility, of the final complex molecule. Chemists leverage this multifunctional reagent to construct elaborate molecular architectures with desired biological activities. For instance, analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) are known precursors for various protein-kinase inhibitors, highlighting the importance of this substitution pattern in drug design. nih.gov

Table 1: Application of Related Benzenesulfonyl Chlorides in Complex Molecule Synthesis

Precursor CompoundType of Complex MoleculeKey ReactionReference
5-Ethyl-2-methoxy-benzenesulfonyl chloridePharmaceuticals, AgrochemicalsSulfonylation of various substrates chemimpex.com
p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chlorideBenzenesulfonamide derivativesChlorosulfonation and aminolysis google.com
4-Methoxybenzene-1-sulfonyl chloride5-(Ethylsulfonyl)-2-methoxyaniline (VEGFR2 inhibitor precursor)Multi-step synthesis involving nitration, ethylation, and reduction nih.gov

Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of reactive functional groups in this compound makes it an attractive starting material for the synthesis of advanced heterocyclic scaffolds. Heterocyclic compounds are fundamental to medicinal chemistry, and the development of novel routes to access them is of paramount importance. nih.govdntb.gov.ua

The sulfonyl chloride group can participate in intramolecular or intermolecular cyclization reactions. For example, reaction with a molecule containing two nucleophilic sites can lead to the formation of various sulfur- and nitrogen-containing heterocycles. The benzoylamino group can also be involved in these cyclization strategies, either directly or after modification. The development of diversity-oriented synthesis pathways using such precursors allows for the creation of libraries of complex heterocyclic compounds for biological screening. frontiersin.org The synthesis of novel 5-(het)arylamino-1,2,3-triazole derivatives through cross-coupling reactions demonstrates the utility of related amino-functionalized building blocks in generating complex heterocyclic systems. semanticscholar.org

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocyclic ScaffoldPotential Synthetic RouteKey Features
Benzothiazine derivativesIntramolecular cyclization involving the sulfonyl group and a nucleophile introduced on the benzoyl moiety.Core structure in various bioactive molecules.
Thiazepine derivativesReaction with a bifunctional reagent spanning a seven-membered ring.Provides a flexible and complex three-dimensional structure.
Fused pyrimidine (B1678525) systemsMulti-component reactions involving the amino functionality (after potential debenzoylation).Privileged scaffolds in drug discovery. dntb.gov.ua
Macrocyclic sulfonamidesIntermolecular reaction with a diamine linker under high dilution conditions.Unique conformations for targeting challenging biological targets.

Catalytic Applications Involving this compound or its Derivatives

While direct catalytic applications of this compound are not extensively documented, its derivatives hold significant promise in the field of catalysis. The compound can be used to synthesize specialized ligands for transition metal catalysts or to functionalize catalyst supports.

For instance, the benzoylamino moiety can be modified to incorporate phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors, which are crucial ligand classes in homogeneous catalysis. beilstein-journals.org The sulfonyl group can be converted into a sulfonamide that coordinates with a metal center, influencing the catalyst's electronic properties and steric environment. Furthermore, the entire molecule can be grafted onto a solid support, such as silica (B1680970) or a polymer resin, via the sulfonyl chloride group. This immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry. Research on sulfonyl-chloride-modified porous carbon for supporting metal phthalocyanine (B1677752) catalysts illustrates a similar concept, where the sulfonyl group acts as a linker to create a robust catalytic system. mdpi.com

Table 3: Potential Catalytic Roles of Derivatives

Derivative TypePotential Catalytic ApplicationMode of Action
Chiral Sulfonamide LigandsAsymmetric Synthesis (e.g., reductions, additions)Coordination to a metal center to create a chiral environment.
NHC-Precursor DerivativesCross-Coupling Reactions (e.g., Suzuki, Heck)Formation of a highly active and stable metal-NHC catalytic complex.
Polymer-Supported ReagentsHeterogeneous CatalysisImmobilization of the catalytic species for enhanced stability and recyclability.
Functionalized Porous CarbonOxidation/Degradation ReactionsActing as a functional linker on a high-surface-area support to anchor active metal centers. mdpi.com

Role in Polymer Chemistry and Material Science (as building blocks or intermediates)

In the domain of polymer chemistry and material science, this compound can function as a valuable monomer or an intermediate for creating functional polymers. The high reactivity of the sulfonyl chloride group allows it to undergo polycondensation reactions with suitable co-monomers.

For example, reaction with diamines leads to the formation of polysulfonamides, while reaction with diols yields polysulfonates. These polymers can exhibit desirable properties such as high thermal stability, chemical resistance, and specific mechanical characteristics. The pendant benzoylamino group along the polymer chain is a particularly interesting feature. It can introduce significant intermolecular hydrogen bonding, which can enhance the polymer's tensile strength, melting point, and glass transition temperature. This group also provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties or the attachment of other functional moieties. The use of related building blocks in materials science is a growing field of research. smolecule.com

Table 4: Potential Polymers and Materials

Polymer TypeCo-monomerKey Potential PropertiesPotential Application
PolysulfonamideAliphatic or Aromatic DiaminesHigh thermal stability, good mechanical strength due to H-bonding.High-performance fibers, engineering plastics.
PolysulfonateBisphenols or Aliphatic DiolsGood optical clarity, dimensional stability.Specialty coatings, membranes.
Functional ResinStyrene (via copolymerization of a vinyl-derivatized monomer)Reactive sites for further functionalization.Solid-phase synthesis support, scavenger resins.
Modified MembranesSurface grafting onto a polymer membraneAltered surface properties (hydrophilicity, charge).Separation and purification technologies.

Development of Novel Synthetic Methodologies Utilizing its Unique Structure

The distinct combination of functional groups in this compound makes it a substrate for the development of novel synthetic methodologies. Its unique electronic and steric properties can be harnessed to achieve transformations that are not possible with simpler benzenesulfonyl chlorides.

The development of efficient and chromatography-free syntheses for related substituted sulfonyl chlorides underscores the demand for new methodologies in this area. orgsyn.org For example, the interplay between the electron-donating methoxy group and the bulky benzoylamino group can influence the regioselectivity of further electrophilic aromatic substitution reactions. The benzoylamino group could also function as an intramolecular directing group in metal-catalyzed C-H activation reactions, enabling the selective functionalization of specific positions on the aromatic ring. Multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step, could be designed around this scaffold, leveraging the reactivity of its different functional groups in a sequential or concerted manner. nih.govchebanov.org

Table 5: Proposed Novel Synthetic Methodologies

MethodologyDescriptionPotential Outcome
Ortho-Directed FunctionalizationUsing the benzoylamino or methoxy group to direct metallation or C-H activation to an adjacent position.Selective introduction of new functional groups, leading to highly substituted aromatic compounds.
Tandem Reaction SequencesA one-pot process where the sulfonyl chloride reacts first, followed by a transformation involving the benzoylamino group.Increased synthetic efficiency and rapid access to complex structures.
Switchable ReactivityModifying reaction conditions (e.g., catalyst, solvent) to selectively engage different functional groups in the molecule.Access to diverse product scaffolds from a single starting material.
Flow Chemistry SynthesisUtilizing microreactors to safely and efficiently perform reactions such as chlorosulfonation or subsequent derivatizations.Improved process control, safety, and scalability. smolecule.com

Molecular Mechanisms and Target Oriented Research of 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride Derivatives

Investigation of Molecular Interactions with Biological Macromolecules

To understand the potential biological effects of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride derivatives, the initial step involves identifying their molecular binding partners. These partners are typically large biological macromolecules such as proteins, enzymes, and nucleic acids. A variety of biophysical techniques are employed to detect and characterize these interactions.

Techniques like fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are instrumental in determining the binding affinity and thermodynamics of the interaction between the small molecule derivatives and their target macromolecules. Nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of the binding interface.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

Should a derivative of this compound be identified as an enzyme inhibitor, the subsequent research would focus on elucidating its mechanism of inhibition. Enzyme kinetics studies are fundamental to this process. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor, researchers can determine the nature of the inhibition.

The primary modes of reversible inhibition that would be investigated are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency, without affecting substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. cnr.it

These different inhibition models can be distinguished by analyzing Lineweaver-Burk plots or other graphical representations of the kinetic data.

Receptor Binding Studies and Ligand-Target Recognition

If the derivatives are hypothesized to interact with cellular receptors, receptor binding assays are crucial. nih.gov These experiments are designed to quantify the affinity of a ligand (the derivative) for a specific receptor. Radioligand binding assays are a classic and powerful method, where a radioactively labeled version of a known ligand is competed off the receptor by the unlabeled test compound. nih.gov The concentration of the derivative required to displace 50% of the radioligand (the IC50 value) is a measure of its binding affinity. nih.gov

Modern techniques, such as those utilizing fluorescence polarization or proximity-based assays like Scintillation Proximity Assay (SPA), offer non-radioactive alternatives for high-throughput screening of compound libraries against receptor targets. nih.gov

Structural Biology Approaches to Define Binding Modes of Derivatives

To gain a precise understanding of how a derivative of this compound interacts with its target at the atomic level, structural biology techniques are indispensable. The two primary methods are X-ray crystallography and cryogenic electron microscopy (cryo-EM). nih.govnih.gov

X-ray crystallography involves crystallizing the target macromolecule in complex with the derivative. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the three-dimensional structure of the complex. This provides a detailed snapshot of the binding pose, including all the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its target.

Cryo-EM is particularly useful for large protein complexes or molecules that are difficult to crystallize. nih.gov In this technique, the sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. nih.gov Sophisticated image processing techniques are then used to reconstruct a 3D model of the molecule. researchgate.net Recent advances in cryo-EM have enabled the determination of high-resolution structures of ligand-bound complexes, offering insights comparable to those from X-ray crystallography. nih.govnih.gov

Cell-Free Biochemical Assays for Functional Modulation

Cell-free biochemical assays are essential for determining the direct functional effect of a compound on its purified molecular target, independent of cellular complexity. These assays are designed to measure a specific activity of the target protein, such as enzymatic catalysis or binding to another molecule.

For instance, if the target is a kinase, a cell-free assay would measure the transfer of a phosphate (B84403) group to a substrate peptide. The addition of an inhibitory derivative of this compound would be expected to decrease the rate of this reaction in a concentration-dependent manner. Such assays are crucial for confirming that the observed cellular effects of a compound are due to its direct interaction with the intended target.

Target Deconvolution Strategies for Identifying Biological Pathways at the Molecular Level

In cases where a derivative of this compound is discovered through phenotypic screening (i.e., it elicits a desirable change in cell behavior without prior knowledge of its target), target deconvolution strategies are employed to identify its molecular target(s). semanticscholar.orgnih.govresearchgate.net This is a critical step in understanding the compound's mechanism of action. nih.gov

A variety of approaches can be used for target deconvolution, including:

Affinity Chromatography: The derivative is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry.

Chemical Proteomics: This involves using modified versions of the compound that can be used to label and identify its targets within a complex biological sample. nih.gov

Computational Approaches: In silico methods can be used to predict potential targets based on the chemical structure of the compound.

Once potential targets are identified, they must be validated through further biochemical and cellular experiments to confirm that they are responsible for the observed phenotype. nih.gov

Interactive Data Table: Key Techniques in Molecular Mechanism Research

Research AreaKey TechniquesInformation Gained
Molecular Interactions Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, NMRBinding affinity, thermodynamics, and kinetics of ligand-target interactions
Enzyme Inhibition Enzyme Kinetics AssaysMode of inhibition (e.g., competitive, non-competitive) and inhibitory constants (Ki)
Receptor Binding Radioligand Binding Assays, Scintillation Proximity Assay (SPA)Receptor affinity (IC50, Kd) and specificity
Structural Biology X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure of the ligand-target complex, detailed binding interactions
Functional Modulation Cell-Free Biochemical Assays (e.g., kinase assays, protease assays)Direct effect of the compound on the activity of the purified target
Target Deconvolution Affinity Chromatography, Chemical Proteomics, Computational ModelingIdentification of the molecular target(s) of a phenotypically active compound

Supramolecular Chemistry and Crystal Engineering of 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride Derivatives

Design and Characterization of Supramolecular Synthons

The design and characterization of supramolecular synthons are fundamental to crystal engineering, allowing for the predictable assembly of molecules in the solid state. For 5-Benzoylamino-2-methoxybenzenesulfonyl chloride, the key functional groups—the secondary amide (-NH-C=O), the sulfonyl chloride (-SO₂Cl), and the methoxy (B1213986) (-OCH₃) group—are expected to play crucial roles in forming a variety of hydrogen bonds and other non-covalent interactions.

The amide group is a particularly robust hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of well-defined and predictable synthons. In many crystal structures of primary and secondary amides, catemeric chains or dimeric rings are common motifs. researchgate.net For instance, the amide N-H group can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming a strong N-H···O hydrogen bond. This interaction can lead to the formation of a centrosymmetric dimer, a common and stable arrangement in the solid state. nih.gov

The sulfonyl group (-SO₂) offers two strong hydrogen bond acceptors (the oxygen atoms), while the methoxy group's oxygen atom can also act as a hydrogen bond acceptor. The interplay between these acceptor sites and the amide N-H donor can lead to a hierarchy of supramolecular synthons. iucr.org The formation of these synthons is a competitive process, and the most stable arrangement will prevail in the crystal lattice. iucr.org

A hypothetical table of potential supramolecular synthons for this compound is presented below, based on common interaction patterns in related compounds.

Synthon Type Donor Acceptor Description Potential Graph Set
Amide DimerN-H (amide)C=O (amide)A robust and common synthon forming a centrosymmetric dimer through N-H···O hydrogen bonds.R²₂(8)
Amide-Sulfonyl ChainN-H (amide)O=S (sulfonyl)A chain motif where the amide proton interacts with one of the sulfonyl oxygens.C(4)
Amide-Methoxy InteractionN-H (amide)O (methoxy)A potential interaction, though generally weaker than with carbonyl or sulfonyl oxygens.-
C-H···O InteractionsC-H (aromatic)C=O, S=O, O-CH₃Weaker hydrogen bonds that contribute to the stability of the overall packing arrangement.-
π-π StackingAromatic RingAromatic RingStacking of the phenyl and/or methoxy-substituted benzene (B151609) rings.-

Crystal Packing Analysis and Polymorphism Studies

The way molecules arrange themselves in a crystal, known as crystal packing, is a direct consequence of the supramolecular synthons they form. For a molecule with the conformational flexibility of this compound, multiple packing arrangements with similar energies may be possible, leading to polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.

The central benzoylamino linkage allows for rotational freedom, which could give rise to different molecular conformations (conformational polymorphism). These different conformers could then pack in distinct ways, leading to different crystal structures with varying physical properties such as melting point, solubility, and stability.

The analysis of the crystal landscape of primary aromatic sulfonamides has revealed common structural motifs that can be anticipated. ucc.ie The competition between different hydrogen bond donors and acceptors in this compound could lead to a complex energy landscape with several local minima, each corresponding to a potential polymorphic form.

For instance, one polymorph might be dominated by the strong amide-amide dimer synthon, leading to a densely packed structure. Another polymorph could feature a more open network of amide-sulfonyl or amide-methoxy interactions. The specific crystallization conditions, such as the choice of solvent, temperature, and cooling rate, would likely play a critical role in determining which polymorphic form is obtained.

A summary of hypothetical polymorphic forms for this compound is presented below.

Polymorph Dominant Synthon Potential Crystal System Key Characteristics
Form IAmide Dimer (R²₂(8))MonoclinicDensely packed structure, potentially the most thermodynamically stable form.
Form IIAmide-Sulfonyl Chain (C(4))OrthorhombicChain-like packing, potentially exhibiting different mechanical properties from Form I.
Form IIIπ-π Stacking and C-H···OTriclinicA less densely packed structure where weaker interactions play a more dominant role.

Fabrication of Functional Materials through Controlled Self-Assembly

The principles of supramolecular chemistry can be harnessed to fabricate functional materials through the controlled self-assembly of molecular building blocks. While no specific applications of this compound in this area have been reported, its molecular structure suggests potential for the development of materials with interesting properties.

The ability to form predictable hydrogen-bonded networks could be exploited to create porous crystalline materials. By carefully selecting conditions that favor the formation of more open packing arrangements, it might be possible to generate materials with channels or cavities capable of including guest molecules.

Furthermore, the presence of the reactive sulfonyl chloride group offers a handle for post-synthetic modification. A self-assembled structure of this compound could be formed, and then the sulfonyl chloride groups could be reacted with other molecules to create new functional materials with tailored properties. For example, reaction with amines could lead to the formation of sulfonamides within the pre-organized crystalline matrix. nih.gov

The self-assembly process could also be influenced by external stimuli, such as light or temperature, which could be used to control the formation and properties of the resulting material. The aromatic nature of the molecule also suggests potential for applications in organic electronics, where π-π stacking interactions are crucial for charge transport.

Host-Guest Chemistry and Encapsulation Applications

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule that fits within it. While this compound itself is unlikely to act as a traditional host due to the absence of a pre-organized cavity, its self-assembled structures could potentially exhibit host-like properties.

As mentioned in the previous section, if a porous crystalline framework of this compound could be formed, the resulting cavities could encapsulate small guest molecules. The size and shape of the guest would be determined by the dimensions of the channels in the host lattice. The interactions between the host and guest would likely be dominated by weak van der Waals forces and C-H···π interactions.

Conversely, derivatives of this compound could be designed to act as guests for larger host molecules such as cyclodextrins, calixarenes, or zeolites. nih.govacs.org The aromatic rings and the hydrophobic benzoyl group would likely be encapsulated within the nonpolar cavity of a host molecule in an aqueous environment. Such host-guest complexes could be used to modify the solubility or stability of the compound.

A theoretical overview of potential host-guest systems involving derivatives of this compound is provided below.

System Host Guest Potential Application
Crystalline InclusionSelf-assembled this compoundSmall solvent molecules (e.g., toluene, chloroform)Separation, purification
Macrocyclic Encapsulationβ-Cyclodextrin5-Benzoylamino-2-methoxybenzenesulfonamide (derivative)Enhanced aqueous solubility, controlled release
Zeolite EntrapmentHigh-silica Zeolite Y5-Benzoylamino-2-methoxybenzenesulfonamide (derivative)Catalysis, sensing

Co-crystallization Strategies for Modifying Solid-State Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. A co-crystal is a multi-component crystalline solid in which the components are present in a stoichiometric ratio and are linked by non-covalent interactions.

Given the hydrogen bonding capabilities of this compound, it is an excellent candidate for co-crystallization with a variety of co-formers. The goal of co-crystallization would be to introduce new supramolecular synthons that can lead to improved properties such as solubility, stability, or melting point.

Potential co-formers could include molecules with complementary hydrogen bonding functionalities. For example, carboxylic acids could form strong O-H···O=S or O-H···O=C hydrogen bonds with the sulfonyl or carbonyl groups of the target molecule. rsc.org Pyridines or other nitrogen-containing heterocycles could interact with the amide N-H group.

The selection of a co-former is guided by the principles of supramolecular synthon hierarchy. iucr.org By introducing a co-former with a strong hydrogen bond donor or acceptor, it is possible to disrupt the synthons formed in the pure compound and create a new, more desirable crystalline architecture. Sulfa drugs, a class of sulfonamides, have been shown to be excellent model compounds for co-crystal formation. nih.gov

A table of potential co-formers for this compound and the expected synthons is presented below.

Co-former Class Example Co-former Potential Synthon Target Property Modification
Carboxylic AcidsBenzoic AcidN-H···O=C, O-H···O=SImproved solubility, altered melting point
AmidesIsonicotinamideN-H···N(py), N-H···O=CEnhanced stability, new polymorphic forms
Phenols4-Hydroxybenzoic AcidN-H···O(phenol), O-H···O=SModified dissolution rate
Pyridines4,4'-BipyridineN-H···N(py)Creation of extended networks, potential for porous materials

Emerging Research Directions and Future Perspectives for 5 Benzoylamino 2 Methoxybenzenesulfonyl Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides can be hazardous and challenging to control in traditional batch reactors, often involving highly exothermic reactions and the use of corrosive reagents. rsc.orgnih.gov Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative. rsc.orgnih.gov The integration of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride into flow chemistry setups could enable better control over reaction parameters, leading to higher yields and purities. rsc.org

Automated synthesis platforms, often coupled with flow reactors, are revolutionizing the creation of compound libraries for drug discovery and materials science. acs.orgacs.orgnih.gov By immobilizing a primary sulfonamide on a solid support, a "catch and release" protocol can be employed in an automated flow-through system to generate a diverse library of secondary sulfonamides. acs.orgacs.orgnih.gov This approach could be adapted for derivatives of this compound to rapidly produce a library of novel sulfonamides for biological screening. acs.orgacs.orgnih.gov

ParameterBatch ProcessingFlow Chemistry
Reaction Control Difficult to control temperature and mixing, potential for thermal runaway. nih.govPrecise control over temperature, pressure, and mixing. rsc.org
Safety Handling of hazardous reagents in large volumes poses significant risks. rsc.orgSmaller reaction volumes and contained systems enhance safety. rsc.org
Scalability Scaling up can be challenging and require significant process redevelopment.Scalability is often more straightforward by running the system for longer or in parallel.
Efficiency Can be time-consuming with multiple manual workup and purification steps. acs.orgCan be integrated with online purification and analysis, reducing manual intervention. acs.org

Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration

Generative AI models can design novel molecules with desired properties. By using the this compound scaffold as a starting point, these algorithms could generate virtual libraries of derivatives with predicted biological activities or material properties. jetir.org This in silico screening can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. jetir.org

AI/ML ApplicationPotential Impact on this compound Research
Reaction Optimization Prediction of optimal solvents, catalysts, temperatures, and reaction times for synthesis and derivatization. duke.edu
Predictive Modeling Forecasting the biological activity, toxicity, and physicochemical properties of novel derivatives.
De Novo Design Generation of new molecular structures based on the core scaffold with desired functionalities. jetir.org
Retrosynthesis Planning Proposing novel and efficient synthetic routes to the target compound and its analogues.

Chemoinformatics and Big Data Analysis for Structure-Reactivity Relationships

Chemoinformatics utilizes computational methods to analyze chemical data, enabling the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). By analyzing large datasets of sulfonamides, it is possible to build predictive models that correlate structural features with biological activity. nih.govopenaccesspub.orgnih.gov Such studies on derivatives of this compound could guide the rational design of new compounds with enhanced efficacy and selectivity. nih.govopenaccesspub.orgnih.gov

Big data generated from high-throughput screening and computational chemistry can be mined to uncover novel insights into the reactivity and potential applications of this compound. For instance, analyzing reaction databases could reveal new synthetic methodologies or unexpected reactivity patterns for this compound.

Chemoinformatic ToolApplication in the Study of this compound Derivatives
QSAR/QSPR Modeling Correlating molecular descriptors with biological activity or physical properties to predict the behavior of new derivatives. mdpi.com
Molecular Docking Simulating the binding of derivatives to biological targets to predict affinity and guide lead optimization. nih.gov
Pharmacophore Mapping Identifying the key structural features responsible for a desired biological effect.
Data Mining Analyzing large chemical databases to identify trends in synthesis and application of related compounds. jetir.org

Development of Advanced Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimization and control, particularly in flow chemistry. nih.gov Advanced analytical techniques such as inline Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry can provide continuous data on reactant consumption and product formation. nih.govshimadzu.com Implementing these process analytical technologies (PAT) in the synthesis of this compound and its derivatives would allow for precise control over the reaction, ensuring high product quality and reproducibility. nih.gov

For example, an automated system that couples a reaction vessel to an HPLC-MS can provide real-time quantitative data on the reaction progress. rsc.org This would be invaluable for studying the kinetics of reactions involving this compound and for rapidly optimizing reaction conditions. rsc.org

Analytical TechniqueInformation Provided
Raman Spectroscopy Real-time concentration of reactants and products, information on molecular vibrations. nih.gov
FTIR Spectroscopy Monitoring of functional group transformations.
Mass Spectrometry Identification of reactants, intermediates, products, and byproducts by their mass-to-charge ratio. shimadzu.com
HPLC-MS Separation and quantification of reaction components for detailed kinetic analysis. rsc.org

Role in Interdisciplinary Research (e.g., chemical biology, materials science)

The versatile reactivity of the sulfonyl chloride group makes this compound a promising candidate for applications in interdisciplinary fields like chemical biology and materials science.

In chemical biology , sulfonyl fluorides, which can be derived from sulfonyl chlorides, are used as chemical probes to covalently modify specific amino acid residues in proteins, helping to elucidate protein function and identify new drug targets. rsc.orgnih.govrsc.org Derivatives of this compound could be developed into such probes to study specific biological pathways. The benzoylamino and methoxy (B1213986) substituents could provide additional interactions with the target protein, potentially leading to higher selectivity. Fluorescent dyes containing sulfonyl chloride groups, such as Texas Red™ Sulfonyl Chloride, are used to label proteins and other biomolecules for imaging studies. thermofisher.com

In materials science , sulfonyl chloride-containing monomers can be polymerized to create functional materials. For example, polystyrene sulfonyl chloride is used to synthesize ion-exchange resins and conductive polymers. chemimpex.comchemimpex.com The incorporation of the 5-benzoylamino-2-methoxybenzenesulfonyl moiety into polymer backbones could lead to materials with novel thermal, mechanical, or electronic properties. rsc.org The aromatic and amide groups within the molecule could contribute to properties such as thermal stability and hydrogen bonding interactions, which are crucial for the performance of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Benzoylamino-2-methoxybenzenesulfonyl chloride, and what reagents are critical for its preparation?

  • Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. A literature-based approach (similar to benzoyl chloride preparation) uses chlorosulfonic acid and sodium chloride under controlled heating (150°C for 2 hours) . Alternatively, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can react with the corresponding sulfonic acid precursor, analogous to benzoyl chloride synthesis from benzoic acid . Ensure anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) to identify aromatic protons (δ 7.2–8.0 ppm for benzoyl and methoxy groups) and sulfonyl chloride functionality. IR spectroscopy will show S=O stretching (~1370 cm⁻¹ and 1170 cm⁻¹) and N-H stretching (~3300 cm⁻¹ for the benzoylamino group). Melting point analysis (if crystalline) and elemental analysis further confirm purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and flame-retardant lab coats to avoid skin/eye contact. Work in a fume hood due to potential HCl release during hydrolysis. Store in anhydrous conditions (e.g., desiccator) away from moisture, as sulfonyl chlorides react exothermically with water .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the sulfonyl chloride group while minimizing side reactions?

  • Methodological Answer : Optimize temperature, stoichiometry, and reaction time. For example, use a molar excess of chlorosulfonic acid (10–20 parts) with gradual NaCl addition to control exothermicity . Monitor reaction progress via TLC or in-situ IR to detect intermediate sulfonic acids. Compare chlorinating agents (e.g., SOCl₂ vs. PCl₅) for yield and purity trade-offs .

Q. What strategies validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light. Use Karl Fischer titration to quantify moisture uptake and HPLC to track degradation products (e.g., sulfonic acid formation). Store in amber vials under nitrogen at –20°C for long-term stability .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Answer : Replicate experiments under controlled conditions (solvent polarity, temperature, catalyst presence). For example, test reactivity with amines (e.g., ethylamine) in polar aprotic (DMF) vs. non-polar (toluene) solvents. Use DFT calculations to model electronic effects of the methoxy and benzoylamino substituents on reaction kinetics .

Q. What advanced analytical techniques are required to confirm regioselectivity in subsequent derivatization reactions?

  • Methodological Answer : Employ LC-MS/MS to identify positional isomers. X-ray crystallography can resolve ambiguous structures, while NOESY NMR detects spatial proximity of substituents. For kinetic studies, use stopped-flow spectroscopy to monitor intermediate formation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for sulfonamide derivatives of this compound?

  • Methodological Answer : Systematically vary reaction parameters (e.g., pH, solvent, catalyst loading) and document deviations. Use design-of-experiment (DoE) approaches to identify critical factors. Cross-validate results with independent labs using standardized protocols, as seen in multi-wave panel studies .

Q. What methodologies ensure reproducibility in scaling up reactions from milligram to gram quantities?

  • Methodological Answer : Perform kinetic profiling to identify heat/mass transfer limitations. Use flow chemistry for exothermic chlorination steps. Characterize intermediates at each scale (e.g., via in-line FTIR) and adjust stirring rates/residence times accordingly .

Tables for Key Data

Property Value/Method Reference
Melting PointWhite crystalline solid (if purified)
Hydrolysis SensitivityReacts with H₂O → sulfonic acid + HCl
Stability (Storage)–20°C, anhydrous, N₂ atmosphere
Key IR PeaksS=O (1370, 1170 cm⁻¹), N-H (~3300 cm⁻¹)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.